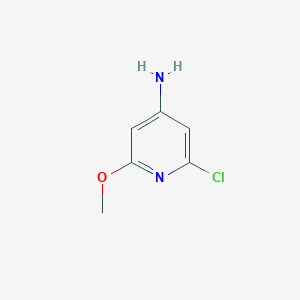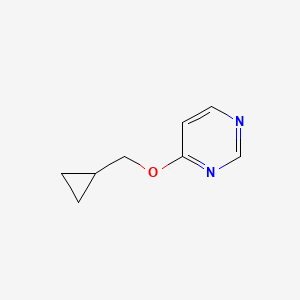
4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
“4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid” is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . It is a part of the trifluoromethylpyridine (TFMP) derivatives which are widely used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of interest in recent years . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Scientific Research Applications
Synthesis of Isomeric Halopyridinecarboxylic Acids : The compound is utilized in the synthesis of isomeric halopyridinecarboxylic acids. It's noteworthy that while it's possible to functionalize 2-chloro-4-(trifluoromethyl)pyridine at various positions, certain derivatives like 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid are more straightforward to prepare from this precursor (Cottet & Schlosser, 2004).
Regioexhaustive Functionalization : The compound is a model substrate for regioexhaustive functionalization, a process that allows for the conversion of chloro(trifluoromethyl)pyridines into their possible carboxylic acids. This is achieved by employing a variety of organometallic methods, such as transmetalation-equilibration and site discriminating deprotonation (Cottet & Schlosser, 2004).
Formation of Carboxylic Acids : The compound is involved in the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids. This conversion entails selective deprotonation and subsequent carboxylation at specific positions, demonstrating its versatility in chemical synthesis (Cottet et al., 2004).
Crystallographic Studies : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative of the compound, has been studied for its water-bridged hydrogen-bonding network. This study provides insights into its crystal packing and intermolecular interactions, important for understanding its behavior in solid-state forms (Ye & Tanski, 2020).
Experimental and Computational Studies : The vibrational spectrum and optimized geometric structure of 4-(Trifluoromethyl)pyridine-2-carboxylic acid have been subject to both experimental and computational studies, providing valuable information on its physical and chemical properties (Vural, 2016).
Future Directions
The future directions for “4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines interfere with the biochemistry of respiration .
Result of Action
It’s known that trifluoromethylpyridines have superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that trifluoromethylpyridines can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that trifluoromethylpyridines can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYXJDRUJMSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)
![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)



![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)




![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)
